Methylallylmalonamide
Description
Methylallylmalonamide (systematic IUPAC name pending verification) is a malonamide derivative characterized by a methylallyl substituent attached to the central carbon of the malonamide scaffold. Malonamides, in general, are dicarboxamide derivatives of malonic acid, widely studied for their applications in pharmaceuticals, coordination chemistry, and materials science. This compound’s structure features a reactive allyl group, which may influence its chemical reactivity, biological activity, and physicochemical properties compared to other malonamide analogs. However, detailed peer-reviewed studies on this specific compound are scarce in the provided evidence, necessitating extrapolation from structurally related compounds and general malonamide chemistry principles .
Properties
CAS No. |
135460-69-4 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-methyl-2-prop-2-enylpropanediamide |
InChI |
InChI=1S/C7H12N2O2/c1-3-4-7(2,5(8)10)6(9)11/h3H,1,4H2,2H3,(H2,8,10)(H2,9,11) |
InChI Key |
WKVXTRWETFHWHX-UHFFFAOYSA-N |
SMILES |
CC(CC=C)(C(=O)N)C(=O)N |
Canonical SMILES |
CC(CC=C)(C(=O)N)C(=O)N |
Synonyms |
Propanediamide, 2-methyl-2-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methylallylmalonamide belongs to the malonamide family, which includes derivatives such as 2-Ethyl-2-phenylmalonamide (CAS 7206-76-0) and ethylphenylmalondiamide (CAS 80866-90-6). Key structural differences lie in the substituents attached to the central carbon:
Physicochemical Properties
Limited data exist for this compound, but comparisons can be drawn from analogs:
- Solubility : Allyl-containing malonamides generally exhibit lower aqueous solubility than phenyl-substituted analogs due to reduced polarity.
- Stability : The allyl group may render this compound susceptible to oxidation or Michael addition reactions, unlike the more stable ethyl-phenyl derivatives .
- Synthetic Accessibility : this compound’s synthesis likely follows malonamide protocols (e.g., condensation of malonyl chloride with methylallylamine), but yields and purity depend on steric and electronic effects of the substituents .
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